N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features an indole and a benzo[d]thiazole moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The benzo[d]thiazole ring is also significant in medicinal chemistry due to its presence in various bioactive molecules .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
One study has shown that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin in a manner consistent with colchicine . This suggests that this compound may interact with its targets to induce cell apoptosis and inhibit cell division.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
A similar compound has been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit the polymerization of tubulin . These effects could potentially lead to the death of cancer cells or other rapidly dividing cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzo[d]thiazole ring. Key steps may include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes.
Introduction of the Benzo[d]thiazole Ring: This step often involves the reaction of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the indole and benzo[d]thiazole moieties using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the indole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Benzo[d]thiazole derivatives: Compounds with similar benzo[d]thiazole ring, used in medicinal chemistry.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its combined indole and benzo[d]thiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-22-10-14(13-4-2-3-5-16(13)22)17(23)9-20-19(24)12-6-7-15-18(8-12)25-11-21-15/h2-8,10-11,17,23H,9H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJQIVGAVKLPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC4=C(C=C3)N=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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